molecular formula C17H21N5OS B2425648 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-47-0

5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2425648
CAS RN: 868219-47-0
M. Wt: 343.45
InChI Key: NKCYWHWWRKRNRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves multiple experimental steps . The compound is characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of the compound was geometrically optimized by density functional theory . The conformational analysis results showed that the optimized DFT molecular structure was in good agreement with the X-ray diffraction value .

Scientific Research Applications

Anti-inflammatory Activity

Compounds structurally related to 5-((4-Methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been synthesized and evaluated for their anti-inflammatory activities. For instance, a study on the synthesis and evaluation of anti-inflammatory activity of some Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael Addition Products found that these compounds exhibit significant anti-inflammatory properties (Tozkoparan et al., 1999).

Antimicrobial Activity

Another area of research is the synthesis of novel thiazolidinone derivatives and evaluation of their antimicrobial properties. A study highlighted the antimicrobial activity of thiazolidinone derivatives against several bacterial and fungal strains, indicating the potential of these compounds in addressing microbial infections (Patel, Kumari, & Patel, 2012).

Anticancer Activity

Research on thiazolo[3,2-b][1,2,4]triazole derivatives has also extended to the investigation of their anticancer activities. For example, a study on the synthesis, characterization, and in vitro evaluation of novel 5-ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as possible anticancer agents showed that some of these compounds exhibit promising anticancer properties (Holota et al., 2021).

Antioxidant Activity

The antioxidant potential of thiazolo[3,2-b][1,2,4]triazole derivatives has also been explored. Studies on the synthesis of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety revealed significant antioxidant properties, suggesting their potential in combating oxidative stress-related diseases (Karrouchi et al., 2016).

properties

IUPAC Name

5-[(4-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5OS/c1-12-3-5-13(6-4-12)14(21-9-7-20(2)8-10-21)15-16(23)22-17(24-15)18-11-19-22/h3-6,11,14,23H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCYWHWWRKRNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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